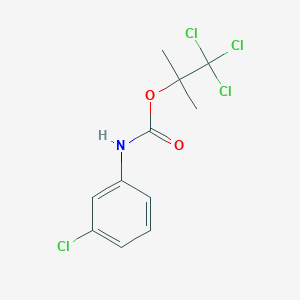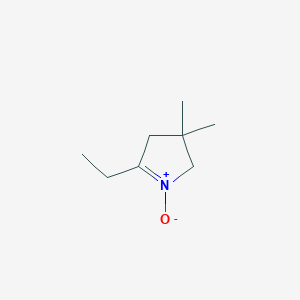
Methyl(trimethylsilyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(trimethylsilyl)cyanamide is an organosilicon compound with the molecular formula C5H12N2Si. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is of interest due to its unique reactivity and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(trimethylsilyl)cyanamide can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl cyanide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(trimethylsilyl)cyanamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add across carbon-oxygen double bonds, forming new carbon-carbon bonds.
Hydrolysis: It hydrolyzes in the presence of water to form trimethylsilanol and methylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Addition Reactions: The major products are often silylated cyanohydrins.
Hydrolysis: The primary products are trimethylsilanol and methylamine.
Applications De Recherche Scientifique
Methyl(trimethylsilyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl(trimethylsilyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group enhances the nucleophilicity of the cyanamide moiety, facilitating its participation in a range of chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Trimethylsilyl cyanide: Similar in structure but lacks the methyl group.
Cyanamide: The parent compound without the trimethylsilyl group.
Methyl cyanamide: Similar but without the trimethylsilyl group.
Uniqueness: Methyl(trimethylsilyl)cyanamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
10568-78-2 |
|---|---|
Formule moléculaire |
C5H12N2Si |
Poids moléculaire |
128.25 g/mol |
Nom IUPAC |
methyl(trimethylsilyl)cyanamide |
InChI |
InChI=1S/C5H12N2Si/c1-7(5-6)8(2,3)4/h1-4H3 |
Clé InChI |
HFVZZRKNWXPDFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C#N)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


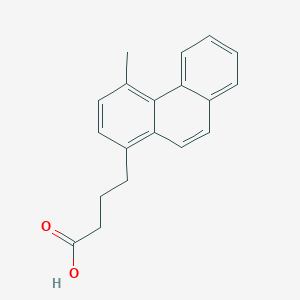

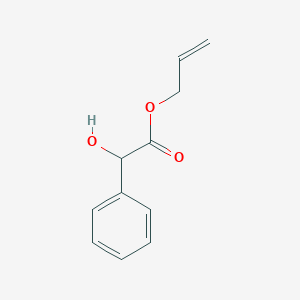
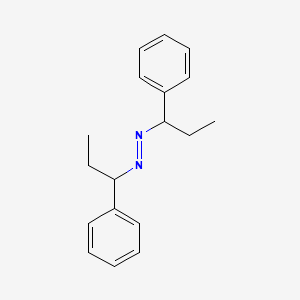
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
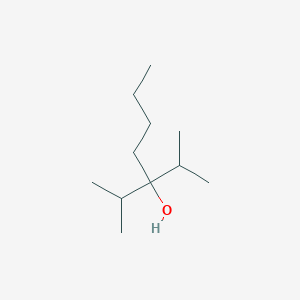
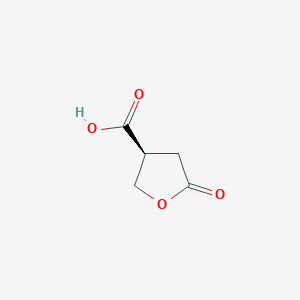
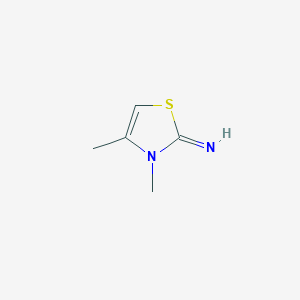
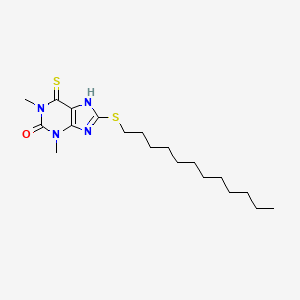
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
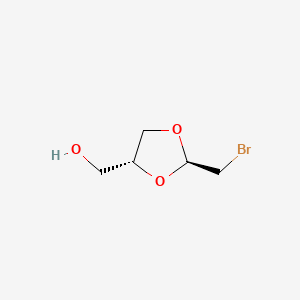
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
